N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide
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Overview
Description
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide is an organic compound characterized by the presence of a benzamide core substituted with four fluorine atoms and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as carbodiimide (e.g., EDC or DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 2-ethylbenzoic acid derivatives.
Reduction: Formation of N-(2-ethylphenyl)-2,3,4,5-tetrafluoroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. Additionally, the ethylphenyl group can contribute to the compound’s overall lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzylamine
- N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzyl alcohol
- N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzonitrile
Comparison: N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the amide bond can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO/c1-2-8-5-3-4-6-11(8)20-15(21)9-7-10(16)13(18)14(19)12(9)17/h3-7H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHOBQMCPGZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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